molecular formula C25H23N3O2 B2879282 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 903329-41-9

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide

Cat. No.: B2879282
CAS No.: 903329-41-9
M. Wt: 397.478
InChI Key: UVHKXHCBDDGUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is a synthetic small molecule featuring a quinazolinone core, a bicyclic heteroaromatic system known for its pharmacological relevance. The quinazolinone moiety is substituted at the 3-position with a phenyl group bearing a butanamide side chain.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18-26-23-12-6-5-11-22(23)25(30)28(18)21-16-14-20(15-17-21)27-24(29)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHKXHCBDDGUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide typically involves the reaction of anthranilic acid derivatives with appropriate amides . One common method includes the use of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazolinone core .

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other cellular pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide, a comparative analysis with structurally related compounds is essential. The evidence highlights several analogs with shared or divergent features, particularly in heterocyclic cores, substituents, and synthetic pathways.

Core Heterocyclic Systems

The quinazolinone core in the target compound distinguishes it from other heterocycles, such as 1,2,4-triazoles (e.g., compounds [7–9] in ) and chromen-4-one derivatives (e.g., Example 53 in ). Key differences include:

  • Quinazolinone vs. 1,2,4-Triazole: Quinazolinones exhibit fused benzene and pyrimidine rings, offering planar rigidity, while 1,2,4-triazoles (e.g., compounds [7–9]) are monocyclic and exhibit tautomerism between thione and thiol forms, as confirmed by IR and NMR spectroscopy .
  • Quinazolinone vs. Chromen-4-one: Chromen-4-one derivatives () feature a benzopyranone system, which confers distinct electronic properties and hydrogen-bonding capabilities compared to the quinazolinone’s pyrimidinone ring.

Substituent Effects

  • Aryl Sulfonyl Groups : Compounds [7–9] in incorporate 4-(4-X-phenylsulfonyl)phenyl groups, which enhance electron-withdrawing effects and influence tautomeric equilibria. In contrast, the target compound’s 4-phenylbutanamide side chain may improve solubility and target binding through hydrophobic interactions.

Spectroscopic and Structural Characterization

  • IR Spectroscopy: The absence of νC=O bands (~1663–1682 cm⁻¹) in triazole derivatives (compounds [7–9]) contrasts with the quinazolinone’s carbonyl signature (~1700 cm⁻¹, inferred from analogous systems) .
  • NMR Analysis: The target compound’s dihydroquinazolinone core would exhibit distinct proton environments (e.g., NH and methyl groups) compared to triazole or chromenone derivatives.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Compound Class Core Structure Key Substituents Functional Groups Tautomerism Observed?
Quinazolinone (Target) Benzene + pyrimidinone 4-Phenylbutanamide Amide, carbonyl No
1,2,4-Triazole () Monocyclic triazole 4-(4-X-phenylsulfonyl)phenyl Thione, sulfonyl Yes (thione/thiol)
Chromen-4-one () Benzopyranone Fluoroaryl, pyrazolopyrimidine Carbonyl, fluorinated aryl No

Key Research Findings and Implications

Bioactivity Potential: The 4-phenylbutanamide group may enhance blood-brain barrier penetration compared to sulfonyl-containing analogs, which are bulkier and more polar.

Synthetic Flexibility : The absence of halogen substituents in the target compound could streamline synthesis compared to brominated/chlorinated analogs (), though this may reduce metabolic stability.

Biological Activity

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure

The compound can be structurally represented as follows:

N 4 2 methyl 4 oxo 3 4 dihydroquinazolin 3 yl phenyl 4 phenylbutanamide\text{N 4 2 methyl 4 oxo 3 4 dihydroquinazolin 3 yl phenyl 4 phenylbutanamide}

Biological Activity Overview

Research indicates that compounds containing the quinazolinone moiety exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific activities of this compound are summarized below.

1. Anticancer Activity

Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant activity against various cancer cell lines. Notably:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound ASW4802.0Inhibition of β-catenin signaling
Compound BHCT1160.12Induction of apoptosis

These findings suggest that the compound may exert its anticancer effects through pathways involving β-catenin and apoptosis induction .

2. Anti-inflammatory Activity

The compound's structural features may allow it to act as a COX-2 inhibitor, which is crucial in mediating inflammatory responses. For example, related compounds have shown up to 47% inhibition of COX-2 activity at concentrations around 20 μM . This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

Quinazolinone derivatives have been investigated for their antimicrobial activities. Some studies indicate that similar compounds exhibit significant antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .

The biological activity of this compound is likely mediated through several mechanisms:

1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX enzymes and kinases involved in cell signaling pathways.

2. Receptor Interaction: It may interact with receptors that regulate cellular proliferation and apoptosis, leading to reduced tumor growth and enhanced cell death in cancerous cells.

3. Modulation of Gene Expression: By affecting transcription factors like β-catenin, the compound could alter the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

Several studies have highlighted the biological activities of quinazolinone derivatives:

  • Study on Anticancer Effects: A recent study demonstrated that a related quinazolinone derivative significantly inhibited the growth of colorectal cancer cells by targeting the Wnt/β-catenin pathway .
  • COX Inhibition Study: Another investigation found that certain quinazolinone derivatives exhibited notable COX inhibition, indicating their potential use as anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.